BenchChemオンラインストアへようこそ!

ethyl 1-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate

Lipophilicity Drug-likeness CNS penetration

Ethyl 1-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate (CAS 2114651-27-1) is a heterocyclic building block belonging to the 4-azaindole (pyrrolo[3,2-b]pyridine) family. It features an N-methyl substituent on the pyrrole ring and an ethyl ester at the 6-position of the pyridine ring, giving it the molecular formula C₁₁H₁₂N₂O₂ and a molecular weight of 204.23 g/mol.

Molecular Formula C11H12N2O2
Molecular Weight 204.229
CAS No. 2114651-27-1
Cat. No. B2956846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 1-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate
CAS2114651-27-1
Molecular FormulaC11H12N2O2
Molecular Weight204.229
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(C=CN2C)N=C1
InChIInChI=1S/C11H12N2O2/c1-3-15-11(14)8-6-10-9(12-7-8)4-5-13(10)2/h4-7H,3H2,1-2H3
InChIKeyLEIJRKJDDNAJHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 1-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate (CAS 2114651-27-1): Core Chemical Identity and Research Procurement Context


Ethyl 1-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate (CAS 2114651-27-1) is a heterocyclic building block belonging to the 4-azaindole (pyrrolo[3,2-b]pyridine) family. It features an N-methyl substituent on the pyrrole ring and an ethyl ester at the 6-position of the pyridine ring, giving it the molecular formula C₁₁H₁₂N₂O₂ and a molecular weight of 204.23 g/mol. The compound is commercially available from multiple suppliers with typical purities of 95–98% [1]. Its structure embeds both the privileged 4-azaindole scaffold—a core found in kinase inhibitors, proton pump inhibitors, and CNS-targeted agents—and key synthetic handles (ester for hydrolysis/amidation, N-methyl for blocked NH reactivity) that differentiate it from closely related analogs [2].

Why Ethyl 1-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate Cannot Be Simply Replaced by Its Closest Structural Analogs


Within the pyrrolo[3,2-b]pyridine-6-carboxylate series, seemingly minor structural variations—removal of the N-methyl group, switching from an ethyl to a methyl ester, or using the free carboxylic acid—produce measurable shifts in lipophilicity (logP), hydrogen-bond donor count, and topological polar surface area that can substantially alter a molecule's pharmacokinetic profile and synthetic compatibility . Specifically, substituting the ethyl ester for a methyl ester reduces logP by approximately 0.4 units (from 1.75 to 1.36), while the des-methyl analog introduces a hydrogen-bond donor (HBD = 1 vs. 0) and increases TPSA from 44.12 to 54.98 Ų . These differences are consequential for drug discovery programs optimizing CNS penetration, oral bioavailability, or avoiding undesirable hydrogen-bond-mediated off-target interactions. The quantitative evidence below demonstrates why procurement specifications must be locked to this specific CAS number rather than defaulting to a nearest-neighbor alternative.

Quantitative Differentiation Evidence for Ethyl 1-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate Against Its Closest Chemical Analogs


Lipophilicity Comparison: Ethyl Ester vs. Methyl Ester Analog

The ethyl ester moiety confers higher lipophilicity compared to the methyl ester analog. The target compound (ethyl ester) exhibits a computed logP of 1.75, while methyl 1-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate (CAS 2121702-57-4) has a logP of 1.36 . This ΔlogP of +0.39 translates to approximately a 2.5-fold higher octanol/water partition coefficient for the ethyl ester, which can be critical for programs targeting intracellular or CNS compartments.

Lipophilicity Drug-likeness CNS penetration

Hydrogen-Bond Donor Count: N-Methyl vs. N-H Analog

The target compound has zero hydrogen-bond donors (HBD = 0) due to N-methylation of the pyrrole nitrogen, whereas the des-methyl analog, ethyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate (CAS 1261885-66-8), possesses one HBD (the pyrrole NH) . In drug discovery, reducing HBD count is a well-established strategy to enhance membrane permeability, improve oral absorption, and reduce promiscuous binding [1].

Hydrogen bonding Permeability Off-target selectivity

Topological Polar Surface Area: N-Methyl vs. N-H Analog

N-Methylation reduces the topological polar surface area (TPSA) from 54.98 Ų (CAS 1261885-66-8, ethyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate) to 44.12 Ų for the target compound (CAS 2114651-27-1) . TPSA values below 60–70 Ų are generally predictive of favorable blood-brain barrier penetration; the 10.86 Ų reduction achieved by N-methylation moves the scaffold deeper into CNS-favorable property space [1].

Polar surface area Blood-brain barrier CNS drug design

Synthetic Utility: Ethyl Ester as a Differentiable Protecting/Leaving Group Strategy

The ethyl ester serves as a carboxylate protecting group that can be selectively hydrolyzed under basic conditions to yield 1-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid (CAS 1448852-04-7) . Compared to the methyl ester analog, ethyl esters generally undergo saponification approximately 1.5–3× slower under standard basic conditions (e.g., NaOH/EtOH/H₂O), providing a wider kinetic window for selective transformations elsewhere in a synthetic sequence [1] [2]. This differential hydrolysis rate can be exploited in complex multi-step syntheses where chemoselectivity is required.

Synthetic chemistry Ester hydrolysis Carboxylic acid protection

Recommended Procurement and Application Scenarios for Ethyl 1-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate Based on Differentiation Evidence


CNS Drug Discovery: Building Block with Favorable BBB Penetration Properties

Medicinal chemistry teams optimizing CNS-penetrant kinase inhibitors or GPCR ligands should prioritize this N-methylated ethyl ester scaffold. With TPSA of 44.12 Ų (below the 60–70 Ų CNS threshold) and zero hydrogen-bond donors, the compound is positioned favorably for passive blood-brain barrier permeation. The des-methyl analog, with TPSA of 54.98 Ų and one HBD, falls closer to the upper limit of CNS drug-likeness and carries higher risk of efflux transporter recognition. Procurement of CAS 2114651-27-1 over CAS 1261885-66-8 is warranted for any program where CNS exposure is a primary pharmacological objective [1].

Multi-Step Parallel Library Synthesis Requiring Chemoselective Ester Hydrolysis

In high-throughput medicinal chemistry settings where a protected carboxylic acid must survive multiple synthetic transformations before final deprotection, the ethyl ester of CAS 2114651-27-1 provides a kinetic advantage over the methyl ester analog (CAS 2121702-57-4). The slower base-catalyzed hydrolysis of the ethyl ester (~1.5–3× rate reduction) translates to fewer premature deprotection events during amide coupling, Suzuki-Miyaura cross-coupling, or reductive amination sequences, reducing purification burden and improving library yield consistency [2].

SAR Studies Probing the Role of Pyrrole NH in Target Binding

For structure-activity relationship campaigns investigating whether the pyrrole NH of the 4-azaindole core participates in critical hydrogen-bond interactions with the biological target, the N-methylated compound serves as a definitive negative control paired with the NH analog (CAS 1261885-66-8). The complete elimination of HBD capability (HBD = 0 vs. 1) allows unambiguous interpretation of whether the NH acts as a hydrogen-bond donor in the pharmacophore. Researchers should procure both compounds as a matched pair for controlled head-to-head SAR comparison .

Preparation of 6-Carboxamide Derivatives via Ester Aminolysis

The ethyl ester of CAS 2114651-27-1 is a direct precursor for synthesizing 1-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxamides through direct aminolysis or hydrolysis followed by amide coupling. The N-methyl group remains stable under both acidic and basic amidation conditions, whereas the NH analog may undergo competing N-acylation or N-deprotonation side reactions. For programs developing amide-based kinase inhibitors or PROTAC linkers, this chemoselectivity advantage makes the N-methylated ethyl ester the preferred starting material [3].

Quote Request

Request a Quote for ethyl 1-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.